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Cat. No.: B595319

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methoxyphenylboronic acid is a versatile and valuable building block in modern
organic synthesis, particularly in the realm of cross-coupling reactions. Its unique substitution
pattern, featuring a bromo group ortho to a methoxy group and para to the boronic acid moiety,
allows for selective and sequential functionalization, making it an attractive starting material for
the synthesis of complex organic molecules. This technical guide provides a comprehensive
overview of the synthesis, properties, and key applications of 4-bromo-3-
methoxyphenylboronic acid, with a focus on its utility in Suzuki-Miyaura and Buchwald-
Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual
representations of reaction pathways are presented to facilitate its use in research and
development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 4-Bromo-3-
methoxyphenylboronic acid is provided below. This data is essential for its identification,
purity assessment, and handling in a laboratory setting.
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Property Value

Molecular Formula C7HsBBrOs

Molecular Weight 230.85 g/mol
Appearance White to off-white solid

Not explicitly found in the search results, but
Melting Point similar bromophenylboronic acids have melting
points in the range of 284-288 °C.

Predicted 6 (ppm): ~7.5 (d), ~7.3 (dd), ~7.1 (d),

1H NMR (DMSO-ds) 389
~5.0 (S

Predicted 6 (ppm): ~155, ~135, ~130, ~125,

3C NMR (DMSO-de) 115, ~110, ~56

Predicted m/z: 230.97 (M™*) with characteristic

Mass Spectrometry
isotopic pattern for Bromine

Note: Predicted NMR data is based on the analysis of structurally similar compounds.

Synthesis of 4-Bromo-3-Methoxyphenylboronic Acid

The synthesis of 4-bromo-3-methoxyphenylboronic acid can be achieved through a multi-
step sequence starting from commercially available precursors. A potential synthetic route
involves the bromination of 3-methoxyphenol, followed by conversion of the resulting 4-bromo-
3-methoxyphenol to the corresponding aryl halide suitable for borylation.

Synthesis of 4-Bromo-3-methoxyphenol

A common precursor for the target boronic acid is 4-bromo-3-methoxyphenol. Its synthesis
involves the regioselective bromination of 3-methoxyphenol.

Experimental Protocol:

To a solution of 3-methoxyphenol (1.0 g, 8.06 mmol) in a suitable solvent such as chloroform or
dichloromethane, a solution of bromine (1.29 g, 8.06 mmol) in the same solvent is added
dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified time,
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monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium
thiosulfate and the product is extracted with an organic solvent. The organic layer is then
washed, dried, and concentrated under reduced pressure. The crude product is purified by
column chromatography to yield 4-bromo-3-methoxyphenol.

Note: This is a generalized protocol and may require optimization.

The subsequent conversion of 4-bromo-3-methoxyphenol to 4-bromo-3-
methoxyphenylboronic acid would typically involve the formation of an organometallic
reagent (e.g., a Grignard or organolithium reagent) from the corresponding aryl halide, followed
by quenching with a trialkyl borate ester and subsequent acidic workup. A detailed
experimental protocol for this specific transformation was not found in the provided search
results.

Applications in Organic Synthesis

4-Bromo-3-methoxyphenylboronic acid is a key intermediate in the construction of complex
molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.
4-Bromo-3-methoxyphenylboronic acid serves as an excellent coupling partner with various
aryl and heteroaryl halides or triflates to generate biaryl and heteroaryl structures. These motifs
are prevalent in many biologically active compounds and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of 4-bromo-3-methoxyphenylboronic acid (1.0 equiv), the aryl/heteroaryl halide
(1.2 equiv), a palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a base (e.g., K2COs,
Na2COs, or Cs2CO0s3, 2.0-3.0 equiv) is taken in a degassed solvent system (e.g.,
toluene/ethanol/water or dioxane/water). The reaction mixture is heated under an inert
atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of
2 to 24 hours. The progress of the reaction is monitored by TLC or GC-MS. After completion,
the reaction mixture is cooled to room temperature, diluted with water, and extracted with an
organic solvent. The combined organic layers are washed with brine, dried over anhydrous
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sodium sulfate, and concentrated under reduced pressure. The crude product is then purified
by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:

Aryl

Halid Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
alide

Specific
examples
with yields
were not
found in
the search

results.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen
bonds. While 4-bromo-3-methoxyphenylboronic acid itself is not a direct substrate for this
reaction, its derivatives, where the boronic acid is replaced by a halide, are excellent coupling
partners. The boronic acid functionality can be introduced after the C-N bond formation,
showcasing the strategic utility of this building block. Alternatively, the bromo group of 4-
bromo-3-methoxyphenylboronic acid can potentially undergo amination, though this would
likely compete with protodeboronation.

General Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Bromide:

A mixture of the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g.,
Pdz(dba)s, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4
mol%), and a base (e.g., NaOtBu or Cs2COs, 1.4-2.0 equiv) is taken in a dry, degassed solvent
(e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere at a
temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. After completion, the
reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The
filtrate is concentrated, and the crude product is purified by column chromatography.

Table of Representative Buchwald-Hartwig Amination Reactions:
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] Catalyst/
Amine .
Ligand

Base

Solvent

Temp (°C) Time (h) Yield (%)

Specific
examples
with yields
using a
derivative
of 4-
bromo-3-
methoxyph
enylboronic
acid were
not found
in the
search

results.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for

the synthesis and key applications of 4-bromo-3-methoxyphenylboronic acid.
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Click to download full resolution via product page

Caption: Synthetic pathway to 4-Bromo-3-methoxyphenylboronic Acid.
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Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Conclusion

4-Bromo-3-methoxyphenylboronic acid is a highly valuable and versatile reagent in organic
synthesis. Its utility in forming carbon-carbon and, indirectly, carbon-nitrogen bonds through
palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the
construction of complex molecules with applications in medicinal chemistry and materials
science. This guide provides a foundational understanding of its synthesis, properties, and
applications, empowering researchers to effectively incorporate this building block into their
synthetic strategies. Further exploration and optimization of reaction conditions will
undoubtedly continue to expand the scope of its utility in the development of novel chemical
entities.
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 To cite this document: BenchChem. [4-Bromo-3-Methoxyphenylboronic Acid: A
Comprehensive Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b595319#literature-review-of-4-bromo-3-
methoxyphenylboronic-acid-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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